molecular formula C21H27N3O4 B4138005 1-cyclopentyl-N-[2-(4-morpholinylcarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxamide

1-cyclopentyl-N-[2-(4-morpholinylcarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B4138005
M. Wt: 385.5 g/mol
InChI Key: AFEACHZLEKZAGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclopentyl-N-[2-(4-morpholinylcarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxamide, also known as CPP-115, is a small molecule drug that has been studied for its potential therapeutic use in treating various neurological disorders. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating brain activity and is involved in various physiological processes.

Mechanism of Action

1-cyclopentyl-N-[2-(4-morpholinylcarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which can have an inhibitory effect on brain activity. This can help to reduce seizures and may also have a calming effect on the brain, which can be beneficial in treating anxiety disorders.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of GABA in the brain, which can have a variety of effects on brain activity. GABA is an inhibitory neurotransmitter that helps to regulate brain activity and is involved in various physiological processes. By increasing the levels of GABA in the brain, this compound can help to reduce seizures and may also have a calming effect on the brain, which can be beneficial in treating anxiety disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 1-cyclopentyl-N-[2-(4-morpholinylcarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxamide in lab experiments is that it is a potent and selective inhibitor of GABA transaminase, which can make it a useful tool for studying the role of GABA in various physiological processes. However, one limitation of using this compound is that it is a small molecule drug and may have off-target effects that could confound the results of experiments.

Future Directions

There are several future directions for research on 1-cyclopentyl-N-[2-(4-morpholinylcarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxamide. One area of interest is the potential use of this compound in treating addiction. Preclinical studies have shown that this compound can reduce drug-seeking behavior and prevent relapse in animal models of addiction. Additionally, there is interest in exploring the use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, there is interest in developing more potent and selective inhibitors of GABA transaminase, which could have greater therapeutic potential than this compound.

Scientific Research Applications

1-cyclopentyl-N-[2-(4-morpholinylcarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxamide has been studied for its potential use in treating various neurological disorders, including epilepsy, addiction, and anxiety disorders. In preclinical studies, this compound has shown promising results in reducing seizures and preventing relapse in drug addiction. Additionally, this compound has been shown to have anxiolytic effects in animal models.

properties

IUPAC Name

1-cyclopentyl-N-[2-(morpholine-4-carbonyl)phenyl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4/c25-19-13-15(14-24(19)16-5-1-2-6-16)20(26)22-18-8-4-3-7-17(18)21(27)23-9-11-28-12-10-23/h3-4,7-8,15-16H,1-2,5-6,9-14H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFEACHZLEKZAGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CC(CC2=O)C(=O)NC3=CC=CC=C3C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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